An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-pyridinamine
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and safety information for 2,6-Dichloro-4-pyridinamine. The information is intended to support research, synthesis, and drug development activities involving this compound.
Chemical Identity and Physical Properties
2,6-Dichloro-4-pyridinamine is a dichlorinated aminopyridine derivative.[1] It serves as a versatile intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, and is also utilized in the pharmaceutical industry for creating biologically active compounds.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2587-02-2 | [1][2][3][4] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][3][5][6] |
| Molecular Weight | 163.00 g/mol | [2] |
| IUPAC Name | 2,6-dichloropyridin-4-amine | [2] |
| Synonyms | 4-Amino-2,6-dichloropyridine, 2,6-Dichloro-4-aminopyridine | [1][2][3] |
| Appearance | White to yellow-brown powder/crystalline solid | [1][4] |
| Melting Point | 167-173 °C | [3][4][7][8] |
| Boiling Point | 336.7 °C at 760 mmHg | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [8] |
| Vapor Pressure | 0.00011 mmHg at 25°C | [3] |
| Flash Point | 157.4 °C |[3] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of 2,6-Dichloro-4-pyridinamine.
Table 2: Spectroscopic and Computational Data
| Property | Value | Reference |
|---|---|---|
| Infrared Spectrum | Conforms to structure | [4] |
| InChI | InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | [2][7] |
| InChIKey | WAEZOSSWRXDWAX-UHFFFAOYSA-N | [2][7] |
| SMILES | C1=C(C=C(N=C1Cl)Cl)N | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| XLogP3 | 1.4 |[2] |
Reactivity and Stability
Understanding the reactivity and stability of 2,6-Dichloro-4-pyridinamine is essential for safe handling, storage, and reaction planning.
-
Stability : The compound is stable under normal conditions.[9]
-
Conditions to Avoid : Incompatible products, excess heat, and dust formation should be avoided.[9]
-
Incompatible Materials : It is incompatible with strong oxidizing agents.[9]
-
Hazardous Decomposition Products : Upon decomposition, it may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9]
-
Hazardous Polymerization : Hazardous polymerization does not occur.[9]
Experimental Protocols
While a specific, detailed synthesis protocol from a peer-reviewed journal was not found in the provided search results, a general procedure for the chlorination of similar compounds can be inferred from patent literature. The following is a representative, generalized protocol for the synthesis of a dichlorinated aniline, which may share procedural similarities.
Example Synthesis Protocol: Chlorination of 4-Nitroaniline
This protocol is for a related compound and should be adapted and optimized by a qualified chemist for the synthesis of 2,6-Dichloro-4-pyridinamine.
-
Reaction Setup : A slurry of the starting material (e.g., 4-nitroaniline) in glacial acetic acid is prepared in a round-bottomed flask equipped with a thermocouple, mechanical stirrer, sparge tube, and vent system.[10]
-
HCl Addition : Hydrogen chloride gas is added to the mixture via the sparge tube.[10]
-
Chlorination : Chlorine gas is sparged into the mixture while maintaining the reaction temperature at approximately 30°C with cooling.[10]
-
Workup : The resulting slurry is cooled (e.g., to 20°C) and then filtered.[10]
-
Purification : The filter cake is washed with glacial acetic acid.[10]
-
Drying : The final product is dried in vacuo to yield the desired 2,6-dichloro-4-nitroaniline (B1670479).[10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Purity is often assessed by HPLC. A common specification for commercially available 2,6-Dichloro-4-pyridinamine is a purity of ≥97.5% or ≥98% as determined by HPLC.[1][4]
Safety and Handling
2,6-Dichloro-4-pyridinamine is classified as an irritant and requires careful handling.
-
Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles conforming to EN166 or OSHA's 29 CFR 1910.133).[9]
-
Handling : Handle in accordance with good industrial hygiene and safety practices.[9] Ensure adequate ventilation, and use in a well-ventilated area or under a hood.[9] Avoid ingestion, inhalation, and contact with skin and eyes.[9] Avoid dust formation.[9]
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes and get medical attention.[9]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Seek medical attention.[9]
-
-
Storage : Keep the container tightly closed in a dry, well-ventilated place. Store locked up.[11] Some suppliers recommend storage at 0-8 °C.[1]
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of a chemical compound like 2,6-Dichloro-4-pyridinamine, based on the described methodologies.
Caption: General workflow for chemical synthesis, purification, and analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2,6-dichloropyridine | C5H4Cl2N2 | CID 137652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2,6-dichloropyridine | 2587-02-2 [chemnet.com]
- 4. 4-Amino-2,6-dichloropyridine, 98%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]
- 5. spectrabase.com [spectrabase.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 4-氨基-2,6-二氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2587-02-2 CAS MSDS (4-Amino-2,6-dichloropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
